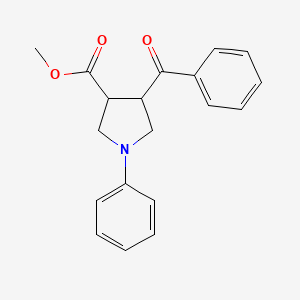![molecular formula C17H14ClN3OS B3141070 N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide CAS No. 478076-91-4](/img/structure/B3141070.png)
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Overview
Description
The compound seems to be a complex organic molecule that likely contains a pyrrole ring and a thiophene ring, both of which are common in pharmaceuticals and dyes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving aromatic substitution, condensation, or coupling .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques such as FTIR, NMR, HRMS, and X-ray single crystal diffraction . These techniques can provide information about the types of bonds and functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Techniques like mass spectrometry can provide information about the compound’s molecular weight .Scientific Research Applications
Molecular Spectroscopy and Fluorescence Studies
The compound N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide and its derivatives have been extensively studied for their spectroscopic properties. Investigations into their absorption and fluorescence spectra have been conducted in various solvents, revealing important insights into their photophysical behavior. For instance, studies demonstrated that the dipole moments in the excited state of these molecules are higher than those in the ground state, indicating significant changes in the electronic distribution upon excitation (Patil et al., 2011). Additionally, the solvent effect on the fluorescence quenching of these carboxamides has been explored, offering valuable data on their interaction with various solvents and providing a deeper understanding of their photophysical characteristics (Patil et al., 2013).
Antimicrobial Applications
Derivatives of this compound have shown promising results as antimicrobial agents. The synthesis and bioevaluation of certain derivatives, specifically those with chlorine, amide, and 1,3-oxazole fragments, have indicated their potential in the field of antimicrobial drug development. These compounds have demonstrated significant activity against various strains of bacteria and fungi, marking them as potential candidates for further pharmaceutical development (2020).
Molecular Interactions and Chemical Properties
In-depth studies have also been conducted on the molecular interactions and chemical properties of this compound derivatives. For example, research on the synthesis and spectral linearity of certain derivatives has provided insights into the effects of substituents on their spectral group absorptions, crucial for understanding their reactivity and interaction with other molecules (Thirunarayanan & Sekar, 2013). Furthermore, the molecular interaction studies of specific antagonists within this compound class with the CB1 cannabinoid receptor have shed light on their binding dynamics and conformational preferences, contributing valuable information to the field of receptor pharmacology (Shim et al., 2002).
Future Directions
properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-12(13-4-6-14(18)7-5-13)19-20-17(22)16-15(8-11-23-16)21-9-2-3-10-21/h2-11H,1H3,(H,20,22)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGLCKZKEDQMBB-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CS1)N2C=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=CS1)N2C=CC=C2)/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methylphenyl)sulfonyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B3140996.png)

![5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3141003.png)
![N-[(4-chlorophenyl)methyl]-4-(2,2,2-trifluoroacetyl)benzamide](/img/structure/B3141013.png)
![2,2,2-Trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone](/img/structure/B3141016.png)
![1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B3141028.png)
![6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3141034.png)
![2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-(4-methylphenyl)-1-ethanone](/img/structure/B3141039.png)
![4-(4-Methylphenoxy)-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B3141041.png)

![Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3141050.png)
![2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid](/img/structure/B3141054.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B3141069.png)
![N-(4-{[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yliden]methyl}phenyl)acetamide](/img/structure/B3141093.png)